
2-Bromo-4-(sec-butyl)phenol
説明
The compound of interest, 2-Bromo-4-(sec-butyl)phenol, is a brominated phenolic compound with a sec-butyl group attached to the aromatic ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated phenolic compounds and their properties, which can be used to infer some aspects of 2-Bromo-4-(sec-butyl)phenol.
Synthesis Analysis
The synthesis of brominated phenolic compounds often involves electrophilic substitution reactions, as seen in the synthesis of 2,4,6-Bromo-4'-nitro ether, which uses phenol, bromine, and 4-nitro-chlorobenzene as raw materials . Similarly, various Schiff base compounds, which are structurally related to brominated phenols, are synthesized through condensation reactions involving an aldehyde and an amine, as reported in the synthesis of different 4-bromo-2-substituted phenol derivatives . These methods could potentially be adapted for the synthesis of 2-Bromo-4-(sec-butyl)phenol.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . For example, the crystal structure of a related compound, Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, shows that the bromophenyl ring is twisted from the benzimidazole mean plane . Such analyses provide detailed information on the geometry and electronic properties of these molecules.
Chemical Reactions Analysis
Brominated phenolic compounds can participate in various chemical reactions. For instance, the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes leads to the functionalization of phenols . Schiff bases derived from brominated phenols can form complexes with metals, as seen in the copper(II) and oxido-vanadium(IV) complexes of a 4-bromo-2-substituted phenol . These reactions highlight the reactivity of brominated phenols and their potential applications in organic synthesis and coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's optical and electronic properties, as well as its vibrational frequencies . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing and stability of these compounds . Additionally, the thermal behavior of brominated phenols and their derivatives can be studied through thermogravimetric analysis (TGA), which provides insights into their stability and decomposition patterns .
科学的研究の応用
Anticonvulsant Properties
- 2-Bromo-4-(sec-butyl)phenol, when modified with 4-hydroxy-trifluoroethyl (4-HTFE) group, exhibited significant anticonvulsant activity in mouse models of partial epilepsy. The branched alkyl chains like sec-butyl in these compounds were essential for their anti-seizure effect (Mishra & Baker, 2012).
Additive Performance in Base Stocks
- Novel azo phenols with 2-sec-butyl groups were synthesized and found to improve the antioxidant efficiency of Egyptian lubricating base oil. These compounds were characterized using various spectroscopic methods and tested for their efficiency in enhancing oil stability (Ashmawy et al., 2017).
Synthesis of Pharmaceutical Intermediates
- Sec-butylamine and potassium cyanate were used to synthesize sec-butylurea, which was further processed to produce sec-butyl-6-methyluracil derivatives, including 5-bromo-3-sec-butyl-6-methyluracil. This process demonstrated the potential of using sec-butyl groups in synthesizing pharmaceutical intermediates (Huang You-lin, 2007).
Kinetics of Oxidation Reactions
- Studies on the kinetics of oxidation reactions involving substituted phenols, including 4-sec-butyl phenol, revealed insights into the reaction mechanisms and parameters influencing these processes. This research contributes to the understanding of chemical reactivity in various industrial and environmental contexts (Mathew, 2012).
Antimicrobial Activity of Azo Dyes
- Azo dyes containing 4-(sec-butyl) groups were synthesized and their antimicrobial activities assessed. The dyes demonstrated notable efficacy against selected microorganisms, highlighting the potential of sec-butyl groups in bioactive compounds (Bal et al., 2014).
Bromination Reaction Mechanisms
- The bromination of certain phenols, such as 2,4-dimethylphenol and 4-t-butyl-2-methylphenol, was studied to understand the mechanisms involved in these reactions. This research provides valuable insights into chemical synthesis processes involving brominated compounds (Brittain et al., 1982).
Alkylation Kinetics
- Research on the alkylation kinetics of phenol with tert-butyl alcohol using ionic liquid catalysts showcased the effectiveness of sec-butyl groups in enhancing chemical reactions, particularly in the production of industrial chemicals (Elavarasan et al., 2011).
Oxidation Stability in Base Stocks
- Studies on the oxidation stability of base stocks with azo-compounds, including 2-sec-butyl-4-phenol derivatives, demonstrated improved efficiency in controlling oxidation processes. This research is significant for industrial applications in lubricants and other related fields (Osman, 2016).
Steric Hindrance in Chemical Reactions
- Investigations into the reactivity of sterically hindered phenols, including those with sec-butyl groups, provided insight into the influence of steric effects on chemical reaction kinetics and mechanisms (Kukes et al., 1973).
Safety and Hazards
2-Bromo-4-(sec-butyl)phenol is classified as an irritant . It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid contact with skin and eyes .
Relevant Papers One relevant paper discusses the use of LC–MS/MS methods for the simultaneous determination of synthetic phenol antioxidants (SPAs) and relevant metabolites .
作用機序
Target of Action
It is known that brominated phenols are often used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .
Mode of Action
The mode of action of 2-Bromo-4-(sec-butyl)phenol likely involves its participation in the Suzuki-Miyaura coupling reaction . In this reaction, the bromine atom on the phenol ring can be replaced by an organoboron compound in the presence of a palladium catalyst . This reaction is facilitated by the electrophilic nature of the bromine atom and the nucleophilic nature of the organoboron compound .
Biochemical Pathways
It is known that brominated phenols can participate in various organic synthesis reactions, including the suzuki-miyaura coupling mentioned above . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (22912 g/mol) , may influence its pharmacokinetic behavior.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(sec-butyl)phenol can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the type of catalyst used, the temperature, and the pH of the reaction environment .
特性
IUPAC Name |
2-bromo-4-butan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAINGYFRUOVIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586393 | |
| Record name | 2-Bromo-4-(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(sec-butyl)phenol | |
CAS RN |
63762-55-0 | |
| Record name | 2-Bromo-4-(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)
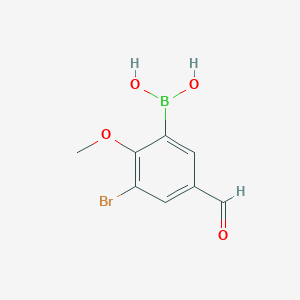
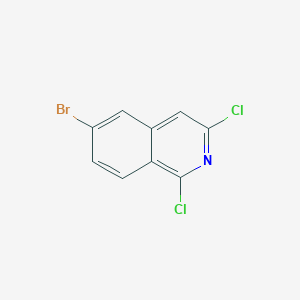
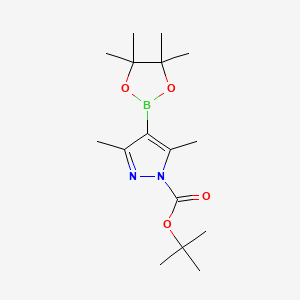
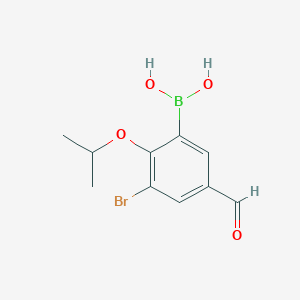
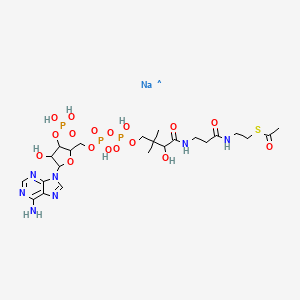
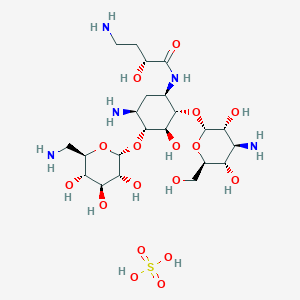
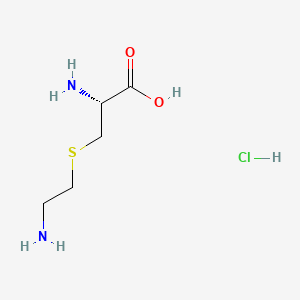
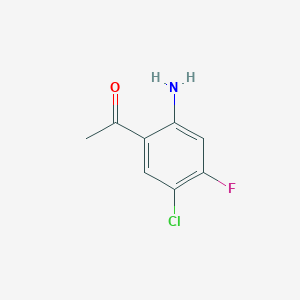
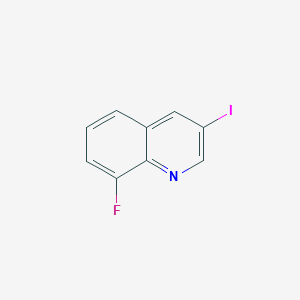


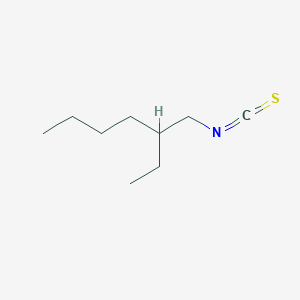
![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)